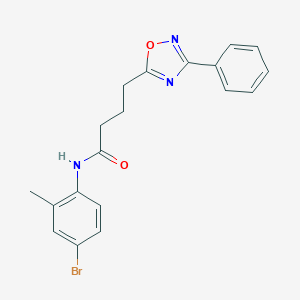
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as CM-272, is a novel compound that has been synthesized for its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the migration and invasion of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the activity of other proteins involved in cancer cell growth and survival, including AKT and ERK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its specificity for HSP90, which makes it a potentially useful tool for studying the role of HSP90 in cancer cell growth and survival. However, one limitation of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is its relatively low potency compared to other HSP90 inhibitors, which may make it less effective in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is the development of more potent analogs of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide that could be used as anticancer drugs. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in other diseases, such as neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and its potential applications in scientific research.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-methylphenylamine with 2-chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Fórmula molecular |
C17H14ClN3O2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-6-7-12(8-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
Clave InChI |
GJVLFOBWHUTBJW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)


